

Application Notes and Protocols: PIK-293 In Vitro Assays

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Compound of Interest

Compound Name: PIK-293

Cat. No.: B610106

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Introduction

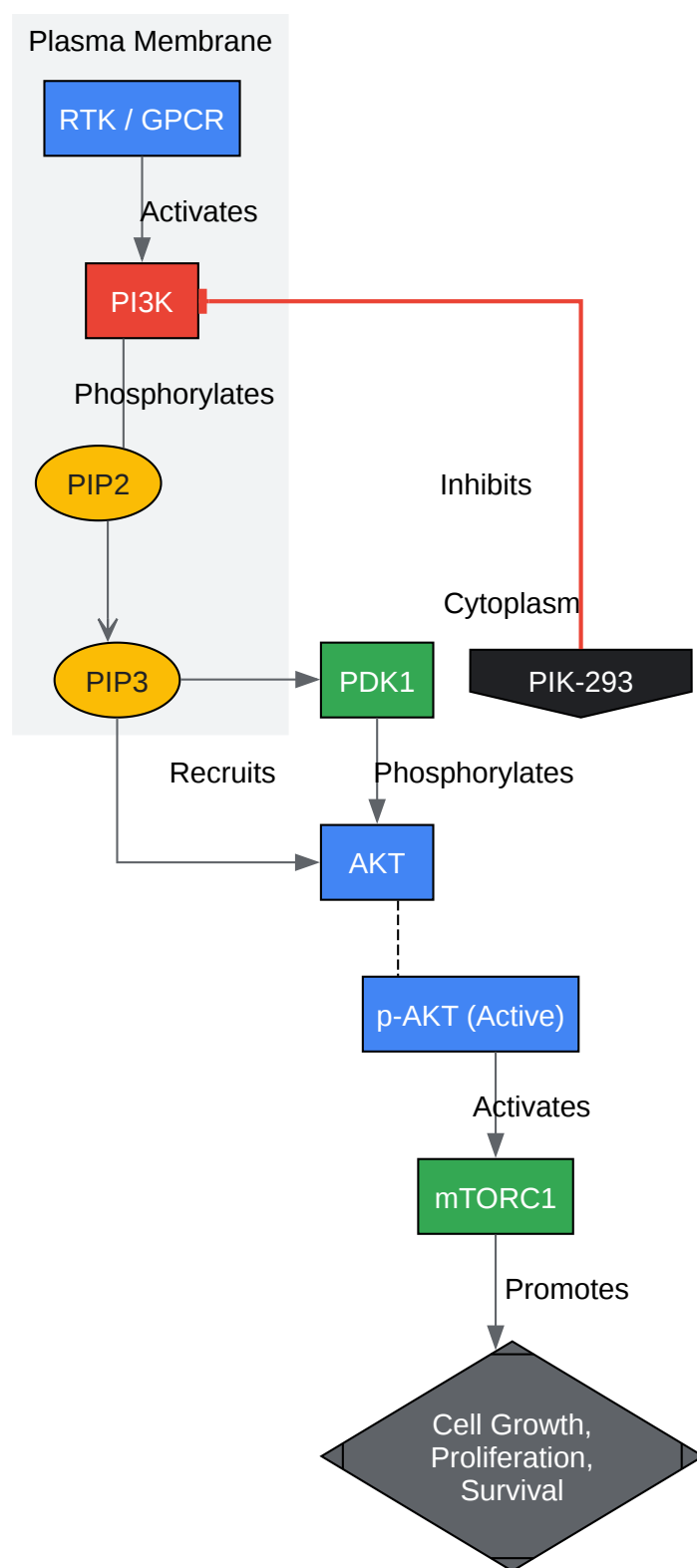
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] As a pyrazolopyrimidine analog of IC87114, it primarily targets the p110 δ isoform of PI3K, which is predominantly expressed in immune cells.[2] This specificity makes **PIK-293** a valuable tool for investigating the roles of PI3K δ in various cellular processes and a potential therapeutic candidate for inflammatory diseases and hematologic malignancies.[1][3]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for drug development.[4] **PIK-293** exerts its effect by inhibiting the catalytic activity of PI3K δ , thereby blocking the downstream signaling cascade that includes the activation of AKT. [1] These application notes provide detailed protocols for evaluating the in vitro activity of **PIK-293**.

PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3Ks are recruited to the plasma membrane.[3] There, they phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second

messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[3] This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases like PDK1.[7] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes.[7] **PIK-293** inhibits the initial step of this cascade by blocking the PI3K-mediated conversion of PIP2 to PIP3.



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The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PIK-293**.

Data Presentation

Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC₅₀ values of **PIK-293** against the four Class I PI3K catalytic isoforms.

Target Isoform	IC ₅₀ Value (μM)	Selectivity vs. p110δ	Reference(s)
p110δ	0.24	-	[1] [2] [8]
p110β	10	~42-fold	[1] [8]
p110γ	10 - 25	~42 to 104-fold	[1] [2] [8]
p110α	100	~417-fold	[1] [8]

Table 1: In vitro inhibitory activity of **PIK-293** against PI3K isoforms.

Solubility and Storage

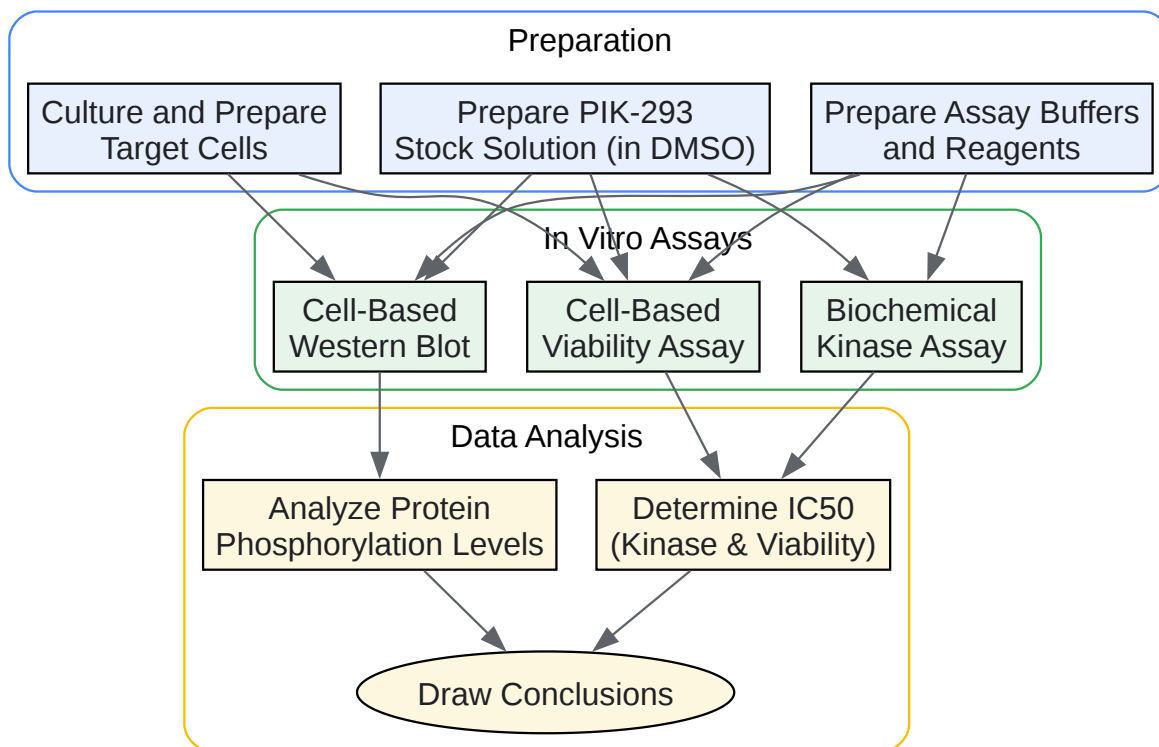
Proper handling and storage of **PIK-293** are crucial for maintaining its stability and activity.

Solvent	Max Solubility	Storage of Stock Solution	Reference(s)
DMSO	80 mg/mL (201.29 mM)	-20°C (1 month) or -80°C (6 months)	[2] [8]
Water	Insoluble	N/A	[1]

Table 2: Solubility and storage recommendations for **PIK-293**.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro effects of **PIK-293**.



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